
3-(Methyl-nitrosoamino)propionitrile-d3
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Overview
Description
3-(Methyl-nitrosoamino)propionitrile-d3 is a deuterium-labeled compound, specifically the deuterium-labeled version of 3-(Methyl-nitrosoamino)propionitrile . Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Chemical Reactions Analysis
3-(Methyl-nitrosoamino)propionitrile-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Environmental Applications
Detection of Pollutants
Stable isotope-labeled compounds like 3-(Methyl-nitrosoamino)propionitrile-d3 are crucial in environmental monitoring. They serve as standards for detecting pollutants in air, water, soil, and food. The isotopic labeling allows for precise quantification and identification of contaminants, making it an essential tool in environmental toxicology .
Methodological Use in Environmental Studies
The compound is utilized in various analytical techniques, including gas chromatography and mass spectrometry. Its isotopic nature enhances the sensitivity and specificity of these methods, facilitating the detection of trace levels of environmental pollutants .
Clinical Applications
Diagnostic Imaging
In clinical settings, this compound can be employed as a tracer in diagnostic imaging. The use of stable isotopes allows for non-invasive monitoring of metabolic processes in vivo, which is particularly beneficial in understanding disease mechanisms and drug metabolism .
Research on Drug Metabolism
The incorporation of deuterium into drug molecules can significantly alter their pharmacokinetic properties. Studies have shown that deuterated compounds exhibit different metabolic profiles compared to their non-deuterated counterparts. This property is leveraged to investigate drug interactions and efficacy during the drug development process .
Metabolic Research
Metabolic Pathway Studies
The compound's stable isotope labeling enables researchers to trace metabolic pathways in biological systems safely. This application is vital for understanding how substances are metabolized in living organisms and can inform the development of therapeutic strategies .
Case Studies on Nitrosamine Research
Research involving nitrosamines has highlighted the role of compounds like this compound in studying carcinogenesis. Case studies demonstrate its utility in elucidating the biochemical mechanisms underlying nitrosamine-induced cancer development. For example, investigations into the metabolic activation of nitrosamines have shown that specific cellular responses can be traced using isotopically labeled compounds .
Summary Table of Applications
Application Area | Details |
---|---|
Environmental Monitoring | Detection of pollutants; standards for air, water, soil analysis |
Clinical Diagnostics | Tracer for imaging; understanding drug metabolism |
Metabolic Research | Tracing metabolic pathways; studying drug interactions |
Cancer Research | Investigating mechanisms of nitrosamine-induced carcinogenesis |
Mechanism of Action
The mechanism of action of 3-(Methyl-nitrosoamino)propionitrile-d3 is primarily related to its role as a tracer in scientific research. The incorporation of deuterium atoms allows researchers to track the compound’s behavior in various systems, providing valuable insights into its pharmacokinetics and metabolism . The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
3-(Methyl-nitrosoamino)propionitrile-d3 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 3-(Methyl-nitrosoamino)propionitrile . Other similar compounds include:
3-(Methyl-nitrosoamino)propionitrile: The non-deuterated version of the compound.
3-(Methyl-d3-nitrosoamino)propionitrile: Another deuterium-labeled version with a different isotopic enrichment.
These compounds share similar chemical structures but differ in their isotopic composition, which can affect their behavior in various applications .
Biological Activity
3-(Methyl-nitrosoamino)propionitrile-d3 (also known as MNA-d3) is a deuterated derivative of 3-(Methyl-nitrosoamino)propionitrile, a compound that has garnered attention in pharmacological and toxicological research due to its potential biological activities. This article delves into the biological activity of MNA-d3, focusing on its mechanisms of action, effects on various biological pathways, and relevant case studies.
- Chemical Formula : C4H7N3O
- CAS Number : 1329834-39-0
- Molecular Weight : 113.12 g/mol
MNA-d3 exhibits several biological activities through various mechanisms:
- Cell Cycle Regulation : MNA-d3 influences cell cycle progression and apoptosis in cancer cells by modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR pathways .
- Immunomodulation : The compound has shown potential in affecting immune responses, possibly through the modulation of cytokine production and immune cell activation .
- Neurotransmitter Interaction : MNA-d3 interacts with neurotransmitter systems, potentially impacting neuronal signaling pathways .
Biological Activity Overview
The following table summarizes the biological activities associated with MNA-d3:
Biological Activity | Description |
---|---|
Apoptosis Induction | Promotes programmed cell death in tumor cells |
Cell Cycle Arrest | Inhibits progression through specific phases of the cell cycle |
Anti-inflammatory Effects | Modulates immune responses and reduces inflammation |
Neuroprotective Effects | Potentially protects neuronal cells from damage |
Case Study 1: Cancer Cell Line Studies
In vitro studies have demonstrated that MNA-d3 induces apoptosis in various cancer cell lines, including breast and lung cancer. The compound was shown to activate caspase pathways, leading to increased levels of apoptotic markers such as Annexin V .
Case Study 2: Immunological Effects
Research conducted on murine models indicated that MNA-d3 administration resulted in altered cytokine profiles, enhancing the production of anti-inflammatory cytokines while reducing pro-inflammatory markers. This suggests a potential therapeutic role in autoimmune conditions .
Research Findings
Recent studies have highlighted the following findings regarding MNA-d3:
- Metabolic Stability : The deuteration of MNA enhances its metabolic stability compared to its non-deuterated counterpart, which may lead to prolonged biological activity in vivo .
- Synergistic Effects : Combination therapies involving MNA-d3 and other chemotherapeutic agents have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
- Toxicological Profile : Preliminary toxicological assessments indicate that MNA-d3 has a favorable safety profile, with minimal adverse effects observed at therapeutic doses in animal models .
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling 3-(Methyl-nitrosoamino)propionitrile-d3 in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures due to the compound’s nitroso group, which is a known carcinogen. Key protocols include:
- Use of PPE (gloves, lab coats, and safety goggles) and fume hoods to prevent inhalation or skin contact .
- Emergency procedures for spills or exposure: Immediate washing with water for 15 minutes, followed by medical consultation. Symptomatic treatment is recommended if delayed reactions occur .
- Storage in airtight containers away from light and heat to prevent decomposition .
Q. What synthetic routes are available for this compound, and what reaction conditions are critical?
- Methodological Answer : Synthesis typically involves deuterated precursors to ensure isotopic labeling. A common approach is:
- Condensation of deuterated methylamine with 3-nitroso-propionitrile derivatives under anhydrous conditions .
- Electrophilic nitrosation using NaNO₂ in acidic media (e.g., HCl), followed by purification via column chromatography to isolate the deuterated product .
Key conditions: Temperature control (<5°C during nitrosation), inert atmosphere (N₂/Ar), and deuterated solvents (e.g., D₂O) to minimize isotopic dilution .
Q. Which analytical techniques validate the structural integrity and isotopic purity of deuterated nitrosamines like this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ²H NMR confirm deuterium incorporation. Absence of non-deuterated peaks (e.g., ~1.5 ppm for CH₃ groups) ensures isotopic purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion cluster (M, M+1, M+2) to verify isotopic enrichment. Expected m/z for [M+H]⁺: Calculated using NIST Chemistry WebBook data for analogous compounds .
- FTIR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1450 cm⁻¹ (N=O stretch) confirm functional groups .
Advanced Research Questions
Q. How should metabolic studies using deuterated nitrosamines be designed to assess DNA adduct formation accurately?
- Methodological Answer :
- In Vivo Models : Use F344 rats or similar models, administering deuterated nitrosamines via controlled dosing. Sacrifice animals at timed intervals to collect tissues (e.g., liver, lung) .
- Isotope Tracing : Employ LC-MS/MS to detect deuterium-labeled DNA adducts (e.g., O⁶-methyl-d3-guanine). Compare adduct levels with non-deuterated controls to quantify metabolic pathways .
- Inhibition Studies : Co-administer inhibitors (e.g., phenethylisothiocyanate) to assess adduct suppression, ensuring proper controls for isotopic interference .
Q. How can researchers resolve contradictions in stability data between batches of this compound under varying storage conditions?
- Methodological Answer :
- Systematic Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and compare results across batches using HPLC-UV to quantify decomposition products (e.g., nitrosamine oxides) .
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify variables (e.g., humidity, light exposure) causing discrepancies. Cross-validate with isotopic integrity checks via NMR .
- Documentation : Maintain batch-specific logs detailing synthesis dates, storage conditions, and analytical results to trace instability sources .
Q. What strategies minimize isotopic exchange in deuterated nitrosamine derivatives during long-term experiments?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., deuterated DMSO or acetonitrile) to prevent deuterium exchange with protic solvents .
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid base-catalyzed H/D exchange at the nitrosoamino group .
- Temperature Regulation : Store solutions at –20°C and avoid repeated freeze-thaw cycles to preserve isotopic labeling .
Properties
Molecular Formula |
C4H7N3O |
---|---|
Molecular Weight |
116.14 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3/i1D3 |
InChI Key |
HZDLDFBKYBGNHG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC#N)N=O |
Canonical SMILES |
CN(CCC#N)N=O |
Origin of Product |
United States |
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